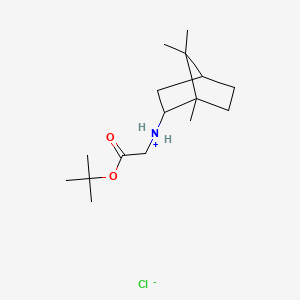![molecular formula C27H26N2O4S2 B13754159 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium CAS No. 63148-84-5](/img/structure/B13754159.png)
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium is a complex organic compound with the molecular formula C27H26N2O4S2 and a molecular weight of 506.6 g/mol. This compound is known for its unique structural features, which include a naphthothiazolium core, a butadienyl chain, and an acetylanilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthothiazolium core: This step involves the cyclization of appropriate precursors under specific conditions to form the naphthothiazolium ring.
Attachment of the butadienyl chain: The butadienyl chain is introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Introduction of the acetylanilino group: The acetylanilino group is added via nucleophilic substitution reactions, typically using acetyl chloride and aniline derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium can be compared with other similar compounds, such as:
2-[4-(Anilinomethyl)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium: This compound has a similar structure but with an anilinomethyl group instead of an acetylanilino group.
2-[4-(Methylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium: This compound features a methylanilino group, which may result in different chemical and biological properties.
The uniqueness of 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
63148-84-5 |
|---|---|
Molecular Formula |
C27H26N2O4S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-[2-[4-(N-acetylanilino)buta-1,3-dienyl]benzo[f][1,3]benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C27H26N2O4S2/c1-20(35(31,32)33)15-17-29-25-18-22-10-6-7-11-23(22)19-26(25)34-27(29)14-8-9-16-28(21(2)30)24-12-4-3-5-13-24/h3-14,16,18-20H,15,17H2,1-2H3 |
InChI Key |
YHHPTGQMZQAZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[N+]1=C(SC2=CC3=CC=CC=C3C=C21)C=CC=CN(C4=CC=CC=C4)C(=O)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


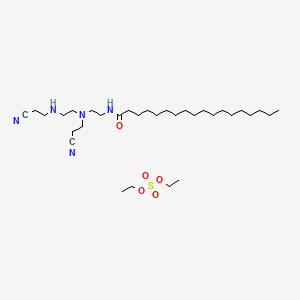
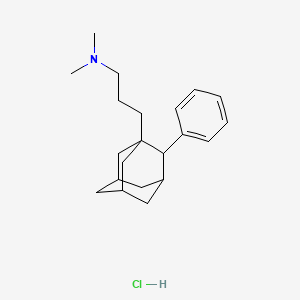
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)

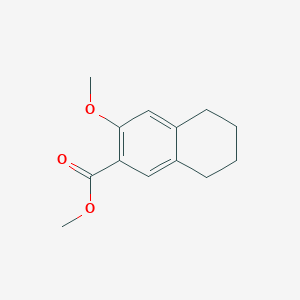
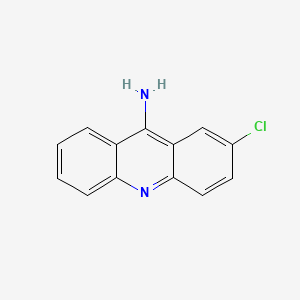
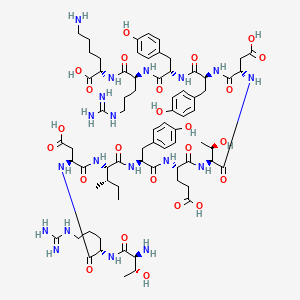
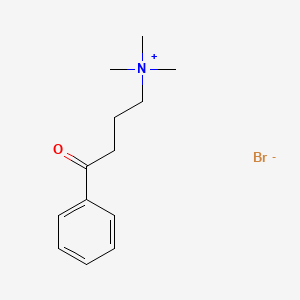


![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
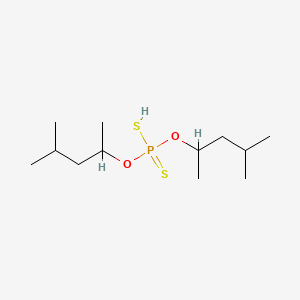
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
